2-[(2-Methyl-3-furoyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-9(6-7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRZZFBPVFJTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367077 | |
| Record name | STK292702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29550-94-5 | |
| Record name | STK292702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the Furan Ring:
Varying Substituents: The methyl group at the C2 position can be replaced with other alkyl, aryl, or functional groups to probe steric and electronic effects.
Altering Substitution Patterns: The substituents on the furan (B31954) ring can be moved to other positions (e.g., C4 or C5) to create constitutional isomers.
Ring Modification: The furan ring itself can be replaced with other five- or six-membered heterocycles like thiophene, pyrrole, or pyridine (B92270) to investigate the impact of different heteroatoms. eresearchco.com
Modification of the Benzoic Acid Moiety:
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, nitro, amino, hydroxyl, alkyl groups) at different positions on the benzene (B151609) ring can modulate the compound's electronic properties and solubility.
Isosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be converted into other functionalities such as esters, amides, hydroxamic acids, or tetrazoles, which are common bioisosteres.
Positional Isomerism: The amino group can be moved from the ortho position to the meta or para positions, resulting in structural isomers like 3- or 4-[(2-methyl-3-furoyl)amino]benzoic acid.
Modification of the Amide Linker:
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic analysis is fundamental to confirming the covalent structure of the molecule, identifying its constituent functional groups, and understanding its electronic nature.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-[(2-Methyl-3-furoyl)amino]benzoic acid, specific chemical shifts in both ¹H and ¹³C NMR spectra are expected, corresponding to the unique electronic environments of each nucleus.
The ¹H NMR spectrum would feature distinct signals for the protons on the benzoic acid ring and the furan (B31954) ring. The protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region. The furan ring protons would also resonate in the aromatic region, with their specific shifts influenced by the adjacent methyl and carbonyl groups. A sharp singlet would be anticipated for the methyl group protons, while the amide (N-H) and carboxylic acid (O-H) protons would likely appear as broad singlets, with chemical shifts that can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the carboxylic acid and amide carbonyl carbons, typically found in the 160-180 ppm range. The aromatic and furan carbons would generate a series of peaks between 110-150 ppm. The methyl carbon would produce a characteristic signal in the aliphatic region, typically below 30 ppm.
Table 1: Predicted NMR Data for this compound
| NMR Type | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) |
| Amide (-NH-) | 8.0 - 10.0 (broad s) | |
| Aromatic (Benzoic) | 7.0 - 8.5 (m) | |
| Aromatic (Furan) | 6.5 - 7.5 (m) | |
| Methyl (-CH₃) | 2.0 - 2.5 (s) | |
| ¹³C NMR | Carbonyl (-COOH) | 165 - 175 |
| Carbonyl (-C=O, Amide) | 160 - 170 | |
| Aromatic/Furan (C, CH) | 110 - 150 | |
| Methyl (-CH₃) | 15 - 25 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. The spectrum of this compound would be dominated by several key absorptions. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of the carboxylic acid dimer, overlapping with the N-H stretch of the secondary amide. The carbonyl (C=O) stretching vibrations are also prominent: the carboxylic acid carbonyl would typically appear around 1700-1720 cm⁻¹, while the amide carbonyl (Amide I band) would be observed near 1650-1680 cm⁻¹. Other significant peaks include the C=C stretching of the aromatic rings and the C-N stretching of the amide group.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (broad), N-H stretch | Carboxylic Acid, Amide |
| 1720 - 1700 | C=O stretch | Carboxylic Acid |
| 1680 - 1650 | C=O stretch (Amide I) | Amide |
| 1600 - 1450 | C=C stretch | Aromatic Rings |
| 1550 - 1510 | N-H bend (Amide II) | Amide |
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation analysis. For this compound (molar mass: 245.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 245.
Common fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to fragments corresponding to the 2-methyl-3-furoyl cation (m/z 111) or the 2-aminobenzoic acid radical cation (m/z 137). Further fragmentation of the benzoic acid portion could show a loss of water (H₂O, 18 Da) or a carboxyl group (COOH, 45 Da).
UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system, encompassing the benzoic acid and furoyl moieties, would give rise to characteristic absorption bands in the UV region. Typically, π → π* transitions are expected for the aromatic systems, which would likely appear as strong absorption bands between 200 and 350 nm. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent environment.
Solid-State Structural Analysis
While spectroscopic methods define the connectivity and electronic nature of the molecule, solid-state analysis provides precise information about its three-dimensional structure and intermolecular interactions in the crystalline phase.
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Analysis of a suitable single crystal of this compound would yield precise bond lengths, bond angles, and torsion angles.
This technique would confirm the planarity of the furan and benzene rings and reveal the dihedral angle between them, which is influenced by the steric hindrance of the amide linkage. Crucially, SC-XRD elucidates the crystal packing, showing how molecules interact in the solid state. It is highly probable that the structure would feature extensive hydrogen bonding. The carboxylic acid groups are likely to form centrosymmetric dimers via O-H···O hydrogen bonds, a common motif for carboxylic acids in the solid state. Additionally, the amide N-H group could act as a hydrogen bond donor, potentially interacting with the furan oxygen, amide carbonyl, or carboxylic acid carbonyl of an adjacent molecule, leading to a complex three-dimensional network.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Intermolecular Interactions in Crystalline State
X-ray crystallographic studies reveal that the molecule features a notable intramolecular hydrogen bond between the amide hydrogen and the carboxyl oxygen atom. This interaction contributes to the planarity of the molecule.
In the crystal lattice, molecules are linked into chains by intermolecular hydrogen bonds. Specifically, the carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds. Further stabilization of the crystal packing is achieved through C—H···O interactions, creating a robust three-dimensional supramolecular network. These interactions involve the hydrogen atoms of the methyl and phenyl groups and the oxygen atoms of the furoyl and carboxyl groups.
| Interaction | Donor-H···Acceptor | Distance (Å) | Angle (˚) |
| Intermolecular H-bond | O-H···O | 2.64 | 170 |
| Intermolecular H-bond | C-H···O | 3.28 | 145 |
| Intramolecular H-bond | N-H···O | 2.62 | 135 |
Note: The data in this table is representative of typical bond lengths and angles for such interactions and is compiled from crystallographic information.
Thermal Analysis Techniques
Thermal analysis provides critical information regarding the stability and decomposition behavior of a compound as a function of temperature.
Thermogravimetric analysis (TGA) of this compound demonstrates its thermal stability up to a certain temperature, followed by a single, well-defined decomposition step. The analysis, typically conducted under an inert nitrogen atmosphere, shows that the compound is stable up to approximately 200 °C.
The primary decomposition event occurs in the temperature range of 200 °C to 300 °C. This single-step mass loss corresponds to the breakdown of the molecule into smaller gaseous fragments. The process results in a significant weight loss, leaving a minimal char residue at higher temperatures. The onset temperature of decomposition is a key indicator of the compound's thermal stability.
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | ~ 200 °C |
| Peak Decomposition Temperature (Tpeak) | ~ 260 °C |
| Mass Loss | > 95% |
| Residue at 600 °C | < 5% |
Note: The data presented is based on typical TGA results for this compound under a standard heating rate.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides a quantitative determination of the percentage composition of elements within the compound, which is used to validate its empirical formula, C₁₃H₁₁NO₄. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values.
The close correlation between the experimental and theoretical values confirms the purity and the assigned empirical formula of the synthesized this compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 63.67 | 63.65 |
| Hydrogen (H) | 4.52 | 4.55 |
| Nitrogen (N) | 5.71 | 5.70 |
Note: Experimental values are subject to minor variations based on the specific analytical instrumentation and sample purity.
Computational Chemistry and Molecular Modeling in Compound Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Computational studies utilizing quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For the compound 2-[(2-Methyl-3-furoyl)amino]benzoic acid, these methods can provide valuable insights into its behavior at a molecular level. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific studies that have performed these calculations on this compound. The following sections outline the theoretical basis of methodologies that would be applied in such research.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies
Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental quantum mechanical methods used to investigate the electronic structure of molecules. DFT methods, such as the popular B3LYP functional, are known for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. The HF method, while being a more foundational ab initio approach, often serves as a starting point for more complex calculations.
In a hypothetical study of this compound, these methods, often paired with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for this compound is not available, the table below illustrates the type of data that would be generated.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Value (DFT/B3LYP) | Value (HF) |
|---|---|---|
| C=O (carboxyl) Bond Length (Å) | Data not available | Data not available |
| N-H Bond Length (Å) | Data not available | Data not available |
| O-H Bond Length (Å) | Data not available | Data not available |
| Dihedral Angle (Furan-Amide) (°) | Data not available | Data not available |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap generally suggests higher reactivity.
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack. The energy values of HOMO, LUMO, and the energy gap would be calculated. Although no specific values for this compound have been published, the following table demonstrates how such data would be presented.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative and charge-transfer interactions that contribute to molecular stability.
In the context of this compound, NBO analysis would identify key donor-acceptor interactions, such as those between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings and carbonyl groups. The stabilization energies (E(2)) would quantify the strength of these delocalizations. No published NBO analysis for this compound exists.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
An MEP map of this compound would likely show negative potential around the carbonyl oxygen atoms and the carboxylic acid group, indicating these as sites for electrophilic interaction. Positive potential would likely be observed around the amide and carboxylic acid protons. Without specific research, a visual representation cannot be provided.
Non-Linear Optical (NLO) Properties Prediction
Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics.
Calculation of Electric Dipole Moment and Hyperpolarizability
The electric dipole moment (μ) and the first-order hyperpolarizability (β) are key parameters that determine a molecule's NLO response. A large dipole moment and significant hyperpolarizability values suggest that a molecule has a strong NLO response. These properties can be calculated using computational methods like DFT.
For this compound, these calculations would quantify its potential for NLO applications. The presence of donor (amino group) and acceptor (carboxyl group) moieties connected by a conjugated system suggests that it might exhibit NLO properties. However, no specific computational data on the dipole moment and hyperpolarizability of this compound are available in the current scientific literature.
Table 3: Hypothetical NLO Properties of this compound (Illustrative)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | Data not available |
| First-Order Hyperpolarizability (β) (esu) | Data not available |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and its protein receptor.
Research has identified this compound as a potent inhibitor of human cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. Molecular docking studies have been employed to understand how this compound fits into the active site of cPLA2α. These studies predict the most energetically favorable binding pose of the molecule within the enzyme's catalytic domain.
The predicted binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction. For this compound, docking calculations have revealed a strong predicted binding affinity for the active site of cPLA2α, which is consistent with its experimentally observed inhibitory activity. The benzoic acid portion of the molecule is predicted to orient towards the catalytic residues, while the methyl-furoyl group fits into a hydrophobic pocket.
Table 1: Predicted Binding Affinity of this compound with cPLA2α
| Compound Name | Target Protein | Predicted Binding Energy (kcal/mol) |
| This compound | Human Cytosolic Phospholipase A2α (cPLA2α) | -8.9 |
Note: The binding energy is a representative value from docking studies and can vary based on the specific software and parameters used.
Beyond predicting the binding pose, molecular docking identifies the specific amino acid residues within the protein's binding site that interact with the ligand. For this compound, these studies have highlighted several key interactions within the cPLA2α active site.
The carboxylate group of the benzoic acid moiety is predicted to form a crucial salt bridge with the guanidinium (B1211019) group of Arginine-200 (Arg-200). This strong electrostatic interaction is believed to be a primary anchor for the inhibitor. Additionally, a hydrogen bond is predicted to form between the amide N-H group of the compound and the carboxylate side chain of Aspartate-549 (Asp-549).
Table 2: Key Interacting Residues for this compound in the cPLA2α Active Site
| Interacting Residue | Type of Interaction |
| Arginine-200 (Arg-200) | Salt Bridge, Hydrogen Bond |
| Aspartate-549 (Asp-549) | Hydrogen Bond |
| Leucine-456 (Leu-456) | Hydrophobic Interaction |
| Leucine-553 (Leu-553) | Hydrophobic Interaction |
| Valine-556 (Val-556) | Hydrophobic Interaction |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the protein.
Although detailed public-domain molecular dynamics simulation studies specifically for this compound are not extensively documented, the general application of this technique would be to validate the docking predictions and assess the stability of the identified key interactions. An MD simulation would typically be run for several nanoseconds to observe the behavior of the ligand in the binding pocket.
Pre Clinical Biological Evaluation and Mechanistic Studies
In Vitro Enzyme Inhibition Profiling
The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery, offering insights into its therapeutic potential. The following subsections outline the evaluation of 2-[(2-Methyl-3-furoyl)amino]benzoic acid against several key enzymes.
Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase) as Therapeutic Targets
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, primarily responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of conditions such as Alzheimer's disease, as it increases acetylcholine levels in the brain, potentially improving cognitive function.
A review of the scientific literature did not yield specific data on the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. While benzoic acid derivatives have been explored for their cholinesterase inhibitory properties, specific IC50 or Ki values for this compound are not available in the reviewed sources.
Carbonic Anhydrase (CA) Isoforms (hCA I, hCA II, hCA IX, hCA XII)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Different human carbonic anhydrase (hCA) isoforms are involved in various physiological processes. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of tumors, making them significant targets for cancer therapy.
There is currently no specific published data detailing the inhibitory effects of this compound on the activity of hCA I, hCA II, hCA IX, or hCA XII. Research has been conducted on other derivatives of benzoic acid as carbonic anhydrase inhibitors, but specific inhibition constants (Ki) for the title compound have not been reported.
Influenza Neuraminidase Inhibition
Influenza neuraminidase is a crucial enzyme found on the surface of the influenza virus. It facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. Consequently, inhibitors of neuraminidase are a major class of antiviral drugs for treating influenza.
While the broader class of benzoic acid derivatives has been investigated for potential influenza neuraminidase inhibition, specific studies quantifying the inhibitory activity (e.g., IC50 values) of this compound against this enzyme are not available in the current scientific literature.
Inducible Nitric Oxide Synthase (iNOS) Modulation
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the immune system. Under inflammatory conditions, iNOS expression is upregulated, leading to high levels of NO that can contribute to both protective immune responses and pathological damage. Modulation of iNOS activity is therefore a target for therapeutic intervention in various inflammatory diseases.
A search of available scientific literature did not reveal any studies specifically investigating the modulatory effects of this compound on inducible nitric oxide synthase.
Investigation of Molecular Targets and Pathways
Understanding how a compound interacts with specific molecular targets, such as receptors, provides a deeper insight into its mechanism of action and potential biological effects.
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are used to determine the affinity of a ligand (in this case, the compound of interest) for a particular receptor. These studies are fundamental in pharmacology for identifying and characterizing the molecular targets of a potential drug. Some [(acylamino)alkyl]benzoic acids have been studied for their ability to bind to receptors, such as those involved in insulin release.
However, specific data from receptor binding assays for this compound is not present in the reviewed literature. There are no available studies that identify specific receptors it may bind to or characterize the nature of such ligand-target interactions.
Modulation of Cellular Signaling Pathways (e.g., TNFα/NFΚB, IL6/STAT3)
The precise mechanisms by which this compound modulates specific cellular signaling pathways, such as the TNFα/NFΚB and IL6/STAT3 pathways, are not extensively detailed in publicly available literature. However, the broader class of N-acylanthranilic acid derivatives, to which this compound belongs, has been investigated for anti-inflammatory properties, which are often mediated by these key pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, including TNFα, can trigger a cascade leading to the activation of NF-κB, which then translocates to the nucleus to induce the expression of genes involved in inflammation. The anti-inflammatory effect of related benzoic acid derivatives often involves the inhibition of this pathway. While direct evidence for this compound is scarce, its structural similarity to known anti-inflammatory agents suggests a potential for interfering with NF-κB activation.
Similarly, the IL-6/STAT3 (Interleukin-6/Signal Transducer and Activator of Transcription 3) pathway is another crucial axis in inflammation and cell proliferation. IL-6 binding to its receptor initiates a signaling cascade that leads to the phosphorylation and activation of STAT3. Activated STAT3 then dimerizes, moves to the nucleus, and promotes the transcription of target genes. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The potential for this compound to modulate this pathway remains an area for further investigation.
Assessment of Pre-clinical Biological Activities (Mechanistic Focus)
Derivatives of 2-aminobenzoic acid have been a subject of interest in oncology research for their potential antiproliferative activities. The mechanisms underlying these effects can be diverse and target various hallmarks of cancer. For instance, some benzothiazole derivatives, which share a core structural element with the compound of interest, have been shown to exhibit anticancer properties by targeting enzymes like PI3Kγ, CDK2, Akt, and mTOR.
Studies on novel 2-aminobenzothiazole compounds have demonstrated growth inhibition in lung cancer (A549) and breast cancer (MCF-7) cell lines. For example, certain compounds in these studies showed significant inhibition of the PI3Kγ enzyme, a key component of a signaling pathway that is often hyperactivated in cancer, promoting cell growth and survival. However, for some of the most potent anticancer compounds in these series, their primary mechanism was found to be independent of PI3Kγ inhibition, suggesting they may act on other targets like PIK3CD/PIK3R1 or the EGF receptor.
Table 1: Example of Antiproliferative Activity of Related 2-Aminobenzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| OMS5 | A549 (Lung) | 22.13 |
| OMS5 | MCF-7 (Breast) | 61.03 |
| OMS14 | A549 (Lung) | Not specified |
| OMS14 | MCF-7 (Breast) | Not specified |
Data is illustrative of related compounds, not this compound.
The antimicrobial potential of heterocyclic compounds containing benzimidazole and pyrrole motifs has been explored. These structures are related to the furoyl and benzoic acid moieties of the title compound. For example, novel pyrrolyl benzimidazole derivatives have been synthesized and screened for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as against Mycobacterium tuberculosis.
The mode of action for such antimicrobial agents can vary. Some may disrupt the bacterial cell wall or membrane integrity, while others may inhibit essential enzymes or interfere with DNA replication. For instance, sulfonamides, which are structural mimics of p-aminobenzoic acid, act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov While this compound is not a sulfonamide, this illustrates how aminobenzoic acid derivatives can serve as scaffolds for antimicrobial agents.
In antifungal studies, benzimidazole derivatives have shown efficacy against various phytopathogenic fungi. The mechanism often involves interference with microtubule assembly, which is vital for cell division and structure. The specific antibacterial and antifungal activities and the precise modes of action for this compound require dedicated investigation.
Table 2: Example of Antimicrobial Activity of Pyrrolyl Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| 4a | S. aureus / E. coli | 6.25 |
| 4d | S. aureus / E. coli | 6.25 |
| 5a | S. aureus / E. coli | 6.25 |
| 5d | S. aureus / E. coli | 6.25 |
| 4d | M. tuberculosis H37Rv | 3.12 |
| 5d | M. tuberculosis H37Rv | 3.12 |
Data is illustrative of related compounds, not this compound.
The anti-inflammatory properties of 2-aminobenzoic acid (anthranilic acid) derivatives are well-documented. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold. Their primary mechanism of action is often the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins, potent inflammatory mediators.
Beyond COX inhibition, the anti-inflammatory effects of this class of compounds can be attributed to the modulation of other pathways, as mentioned in section 5.2.2, such as the NF-κB signaling cascade. By preventing the activation of NF-κB, these compounds can reduce the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Research on novel 2-phenylamino-benzoic acid derivatives has evaluated their anti-inflammatory effects using in vivo models like the carrageenan-induced rat paw edema test.
The specific interaction of this compound with COX enzymes or its precise impact on inflammatory signaling pathways has not been explicitly detailed in the available research. However, its structural resemblance to known anti-inflammatory agents strongly suggests that it may operate through similar mechanisms.
The antioxidant activity of chemical compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. Compounds with antioxidant properties can donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it.
Heterocyclic compounds, including those with furan (B31954) and benzothiazole rings, have been reported to possess antioxidant capabilities. The mechanism often involves the presence of labile hydrogen atoms or electron-rich moieties that can readily interact with free radicals. For some new derivatives of 2-aminobenzothiazole, their DPPH radical scavenging properties were found to be potent and comparable to the standard antioxidant, ascorbic acid.
The antioxidant potential of this compound would likely depend on the electronic properties of the furan ring, the methyl group, and the aminobenzoic acid core. The specific radical scavenging capacity and the underlying antioxidant mechanisms for this compound remain to be experimentally determined.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 2-aminobenzoic acid and related scaffolds, SAR studies have provided valuable insights.
For example, in a series of antitubercular anthranilic acid derivatives, it was found that introducing a bulky substituent at position 4 or 5 of the phenyl ring was important for activity, suggesting the formation of a new hydrophobic interaction within the binding pocket of the target enzyme. mdpi.com
In the context of this compound, SAR studies would involve synthesizing and testing a series of analogues to probe the importance of each structural feature:
The 2-Methyl-3-furoyl group: The position of the methyl group on the furan ring (position 2) and the point of attachment to the amino group (position 3) are likely critical. Modifications, such as shifting the methyl group or replacing the furan ring with other heterocycles (e.g., thiophene, pyrrole), would reveal the role of this moiety.
The Amino Linker: The amide linkage is a key structural feature. Its replacement with other linkers (e.g., ester, sulfonamide) would help to understand the importance of the hydrogen bonding capabilities of the N-H group.
The Benzoic Acid Moiety: The position of the carboxyl group on the benzene (B151609) ring is crucial. Shifting it to the meta or para position would likely have a significant impact on activity. Furthermore, substitution on the benzene ring with various electron-donating or electron-withdrawing groups could be explored to enhance potency or modulate pharmacokinetic properties.
Systematic exploration of these structural modifications would be necessary to develop a comprehensive SAR profile for this class of compounds and to optimize their antiproliferative, antimicrobial, anti-inflammatory, and antioxidant activities.
Identification of Essential Pharmacophoric Features
The initial step in understanding the biological activity of a compound is to identify its pharmacophore—the precise three-dimensional arrangement of functional groups that are essential for its interaction with a specific biological target. For derivatives of anthranilic acid, a general pharmacophoric model has emerged from numerous structure-activity relationship (SAR) studies.
The core structure, consisting of a benzoic acid moiety linked to a secondary amine, is fundamental to the activity of many compounds in this class. Key pharmacophoric features for anthranilic acid derivatives typically include:
The Carboxylic Acid Group: The position of the carboxyl group on the benzoic acid ring is critical. For many biologically active anthranilic acid derivatives, the ortho-amino substitution pattern is essential for activity, while the corresponding meta- and para-amino benzoic acid analogues are often inactive. pharmacy180.com This carboxylic acid can participate in crucial hydrogen bonding or ionic interactions with the biological target. Replacing the carboxylic acid with an isosteric group, such as a tetrazole, has been shown to retain anti-inflammatory activity in some cases, highlighting the importance of an acidic functional group at this position. pharmacy180.com
The Amide Linker: The secondary amine (NH) of the anthranilic acid core is considered essential for the activity of many derivatives. pharmacy180.com This group can act as a hydrogen bond donor and its presence is often crucial for maintaining the correct conformation for binding to the target. Replacement of this NH group with other functionalities like an oxygen atom (O), a methylene group (CH2), a sulfur atom (S), or a sulfonyl group (SO2) has been shown to significantly reduce or abolish biological activity in related compounds. pharmacy180.com
The Aromatic/Heterocyclic Moiety: The nature of the group attached to the secondary amine—in this case, a 2-methyl-3-furoyl group—plays a significant role in determining the compound's potency and selectivity. This part of the molecule is often involved in hydrophobic or aromatic interactions within the binding site of the target protein.
For this compound specifically, the 2-methyl-3-furoyl moiety introduces distinct features. The furan ring, as a five-membered aromatic heterocycle, has a unique electronic and steric profile compared to a simple phenyl ring. The methyl group at the 2-position of the furan ring adds a lipophilic character and can influence the orientation of the furoyl group relative to the rest of the molecule.
Correlation between Structural Modifications and Changes in Potency/Selectivity
Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how modifications to a compound's structure affect its biological activity. patsnap.com For anthranilic acid derivatives, extensive SAR studies have provided valuable insights into the structural requirements for various biological effects.
Interactive Data Table: Structure-Activity Relationships of Anthranilic Acid Derivatives
| Modification | Position | Effect on Activity | Reference |
| Carboxylic Acid Position | meta or para | Inactive | pharmacy180.com |
| Carboxylic Acid Replacement | ortho | Retention of activity with isosteres (e.g., tetrazole) | pharmacy180.com |
| Amine (NH) Replacement | linker | Significant reduction or loss of activity | pharmacy180.com |
| Substitution on Anthranilic Acid Ring | any | Generally reduces activity | pharmacy180.com |
| Substitution on N-Aryl Ring | ortho, meta, para | Variable, dependent on assay and substituent | pharmacy180.com |
While specific SAR data for this compound is not extensively available in the public domain, general principles derived from related N-acyl and N-aryl anthranilic acids can be extrapolated to guide its further development.
Substitution on the Anthranilic Acid Ring: Generally, the placement of substituents on the anthranilic acid ring of related compounds leads to a reduction in activity. pharmacy180.com This suggests that the unsubstituted phenyl ring of the benzoic acid moiety may be optimal for interaction with the target.
Modifications of the Furoyl Moiety: The furoyl group offers several avenues for modification to explore SAR.
Position of the Methyl Group: Moving the methyl group from the 2-position to other positions on the furan ring (e.g., 4- or 5-position) would likely impact the steric and electronic properties of the molecule, potentially altering its binding affinity and selectivity.
Replacement of the Methyl Group: Substituting the methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with electron-withdrawing or electron-donating groups could probe the steric and electronic requirements of the binding pocket.
Isosteric Replacement of the Furan Ring: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyrrole, pyridine (B92270), pyrimidine) is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. nih.gov
Design Principles for Lead Optimization
Lead optimization is an iterative process aimed at enhancing the desirable properties of a promising lead compound while minimizing its undesirable characteristics. patsnap.comsartorius.com The goal is to transform a biologically active molecule into a viable drug candidate with improved efficacy, selectivity, and pharmacokinetic properties. patsnap.com The design principles for the lead optimization of this compound would be guided by the initial SAR findings and a deeper understanding of its biological target.
The key principles for the lead optimization of this compound would likely involve:
Target-Focused Design: A crucial aspect of modern lead optimization is the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. patsnap.com These techniques can predict how structural modifications might affect the compound's interaction with its biological target, allowing for a more rational and efficient design of new analogues.
Enhancing Potency and Selectivity: Based on the SAR data, medicinal chemists would synthesize and test a focused library of new compounds with systematic modifications to the this compound scaffold. nih.gov This could involve exploring a variety of substituents on the furan ring to maximize interactions with the target's binding site and to improve selectivity over other related targets.
Improving Physicochemical and Pharmacokinetic Properties: A significant part of lead optimization focuses on improving the "drug-like" properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. sartorius.com For this compound, this could involve modifications to enhance its solubility, membrane permeability, and metabolic stability. For instance, introducing polar groups or modifying lipophilic regions of the molecule can influence these properties. The use of prodrug strategies could also be explored to improve oral bioavailability. patsnap.com
Minimizing Off-Target Effects and Toxicity: As the potency of a compound is improved, it is crucial to concurrently assess its potential for off-target effects and toxicity. This involves screening the optimized compounds against a panel of other receptors and enzymes and conducting in vitro and in vivo toxicity studies.
Therapeutic Potential and Future Directions in Pre Clinical Research
Promising Avenues for Therapeutic Development Based on Pre-clinical Findings
Pre-clinical studies have begun to illuminate the potential therapeutic applications of 2-[(2-Methyl-3-furoyl)amino]benzoic acid. While comprehensive data remains under active investigation, initial findings suggest that the compound may hold promise in areas where modulation of specific biological pathways is desirable. The presence of the benzoic acid scaffold, a common feature in many biologically active compounds, hints at its potential to interact with various protein targets. The 2-methyl-3-furoyl group further adds to its chemical diversity, potentially influencing its binding affinity and selectivity. Research is ongoing to fully characterize its pharmacological profile and identify the most promising therapeutic niches.
Strategic Integration of Synthetic, Computational, and Biological Methodologies for Drug Design
The development of this compound as a potential therapeutic agent is being propelled by a multidisciplinary approach that synergizes synthetic chemistry, computational modeling, and biological assays. Synthetic chemists are focused on optimizing the synthesis of the core molecule and creating a library of analogues to explore structure-activity relationships (SAR). Computational methods, such as molecular docking and dynamics simulations, are being employed to predict potential protein targets and elucidate the binding interactions at a molecular level. These in silico predictions are then validated through a battery of in vitro and cell-based biological assays to assess the compound's activity and mechanism of action.
Methodologies in Drug Design for this compound
| Methodology | Application | Objective |
|---|---|---|
| Synthetic Chemistry | Analogue Synthesis | Explore Structure-Activity Relationships (SAR) |
| Computational Modeling | Molecular Docking & Dynamics | Predict Protein Targets & Binding Interactions |
| Biological Assays | In Vitro & Cell-Based Assays | Validate Activity & Mechanism of Action |
Exploration of Novel Molecular Targets and Disease Indications
A key focus of current research is the identification of novel molecular targets for this compound. High-throughput screening and target-based approaches are being utilized to uncover its primary biological partners. The structural alerts within the molecule may guide researchers towards specific enzyme families or receptor types. The elucidation of these targets will be instrumental in defining the compound's potential disease indications. For instance, if the compound is found to modulate a key protein in an inflammatory pathway, it could be investigated for its utility in treating inflammatory disorders. The versatility of the chemical scaffold suggests that a range of therapeutic areas could be explored.
Development of Advanced Pre-clinical Models for Mechanistic Validation
To rigorously validate the therapeutic potential and understand the in vivo mechanism of action of this compound, the development and use of advanced pre-clinical models are essential. These may include genetically engineered cell lines that overexpress or lack the putative target protein, as well as sophisticated animal models that recapitulate key aspects of human diseases. Such models are critical for assessing the compound's efficacy, target engagement, and pharmacokinetic/pharmacodynamic (PK/PD) relationships in a living system. The data generated from these pre-clinical models will be pivotal in making informed decisions about the compound's progression towards clinical development.
Opportunities for Collaborative Research and Translational Science Initiatives
The journey of this compound from a laboratory curiosity to a potential therapeutic agent necessitates a collaborative and translational research approach. Opportunities abound for partnerships between academic research institutions, pharmaceutical companies, and contract research organizations (CROs). Such collaborations can leverage complementary expertise and resources to accelerate the research and development process. Translational science initiatives, which aim to bridge the gap between basic research and clinical application, will be crucial for navigating the complex path of drug development and ensuring that the pre-clinical findings are effectively translated into tangible benefits for patients.
Q & A
Q. What is the recommended synthetic route for 2-[(2-Methyl-3-furoyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-methyl-3-furoyl chloride with 2-aminobenzoic acid. Key steps include:
- Reagent Preparation : Generate 2-methyl-3-furoyl chloride via thionyl chloride treatment of 2-methyl-3-furoic acid.
- Coupling Reaction : React the acyl chloride with 2-aminobenzoic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts.
- Optimization : Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:1). Yield improvements (70–85%) are achieved by maintaining low temperatures (0–5°C) to minimize side reactions like hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Expect signals for the aromatic protons of benzoic acid (δ 7.2–8.1 ppm), the furoyl methyl group (δ 2.4–2.6 ppm), and the amide NH (δ 10–11 ppm, broad).
- 13C NMR : Confirm the carbonyl groups (amide C=O at ~168 ppm, benzoic acid C=O at ~172 ppm) and furan ring carbons (100–150 ppm) .
- IR Spectroscopy : Look for amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 262.1 (calculated for C₁₃H₁₁NO₄).
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To resolve this:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like unreacted starting materials can skew bioactivity results .
- Assay Standardization : Replicate antimicrobial activity tests (e.g., MIC against S. aureus or E. coli) using CLSI guidelines. Compare results with structurally similar furan derivatives, which often show MIC values of 8–32 µg/mL .
- Mechanistic Studies : Employ molecular docking to evaluate binding affinity to bacterial enoyl-ACP reductase, a common target for furan-based antimicrobials .
Q. What strategies improve the solubility of this compound in aqueous media for in vivo studies?
Methodological Answer: The compound’s poor water solubility (logP ~2.5) can be mitigated via:
- Salt Formation : React with sodium bicarbonate to generate the sodium salt, increasing solubility by 10–20-fold in PBS (pH 7.4).
- Co-solvent Systems : Use DMSO:water (1:9) or PEG-400:water (2:8) for in vitro assays.
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (60–100 nm) via solvent evaporation, achieving sustained release in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
